molecular formula C10H15ClO B14388135 3-(4-Chlorobut-1-en-2-yl)cyclohexan-1-one CAS No. 88656-05-7

3-(4-Chlorobut-1-en-2-yl)cyclohexan-1-one

Cat. No.: B14388135
CAS No.: 88656-05-7
M. Wt: 186.68 g/mol
InChI Key: XOEFBIULULKNRX-UHFFFAOYSA-N
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Description

3-(4-Chlorobut-1-en-2-yl)cyclohexan-1-one is an organic compound characterized by a cyclohexanone ring substituted with a 4-chlorobut-1-en-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorobut-1-en-2-yl)cyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with 4-chlorobut-1-ene under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanone, followed by the addition of 4-chlorobut-1-ene to form the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel may be employed to facilitate the alkylation process, and the reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorobut-1-en-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

    Substitution: The chlorine atom in the 4-chlorobut-1-en-2-yl group can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium or nickel catalysts

    Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Hydroxylated or aminated derivatives

Scientific Research Applications

3-(4-Chlorobut-1-en-2-yl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobut-1-en-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    Cyclohexanone: A simple ketone with a cyclohexane ring, used as a solvent and intermediate in organic synthesis.

    4-Chlorobut-1-ene: An alkene with a chlorine substituent, used in the synthesis of various organic compounds.

    Cyclohexenone: An enone with a cyclohexane ring, used as an intermediate in the synthesis of pharmaceuticals and fragrances.

Uniqueness: 3-(4-Chlorobut-1-en-2-yl)cyclohexan-1-one is unique due to its combination of a cyclohexanone ring and a 4-chlorobut-1-en-2-yl group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

88656-05-7

Molecular Formula

C10H15ClO

Molecular Weight

186.68 g/mol

IUPAC Name

3-(4-chlorobut-1-en-2-yl)cyclohexan-1-one

InChI

InChI=1S/C10H15ClO/c1-8(5-6-11)9-3-2-4-10(12)7-9/h9H,1-7H2

InChI Key

XOEFBIULULKNRX-UHFFFAOYSA-N

Canonical SMILES

C=C(CCCl)C1CCCC(=O)C1

Origin of Product

United States

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